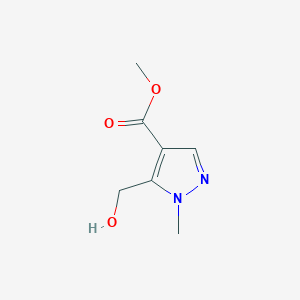![molecular formula C19H16BrN3O3 B10906603 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B10906603.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is notable for its potential biological activities and versatile coordination modes .
Preparation Methods
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)propanehydrazide. The reaction is typically carried out in an organic solvent under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It has potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development.
Industry: It can be used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide involves its interaction with biological macromolecules. It can form coordination complexes with metal ions, which can then interact with enzymes and other proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide include:
N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide: This compound has a similar structure but with additional methoxy groups, which can affect its chemical properties and biological activities.
4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: This compound contains a sulfonamide group, which can enhance its antimicrobial properties.
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H16BrN3O3 |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-quinolin-8-yloxypropanamide |
InChI |
InChI=1S/C19H16BrN3O3/c1-12(26-17-6-2-4-13-5-3-9-21-18(13)17)19(25)23-22-11-14-10-15(20)7-8-16(14)24/h2-12,24H,1H3,(H,23,25)/b22-11+ |
InChI Key |
IHLTUANOMRLQBG-SSDVNMTOSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)O)OC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-{(e)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline](/img/structure/B10906521.png)
![N-[(E)-anthracen-9-ylmethylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10906522.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B10906534.png)

![[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B10906541.png)

![N'-{(E)-[5-(3-bromophenyl)furan-2-yl]methylidene}-9H-xanthene-9-carbohydrazide](/img/structure/B10906556.png)
![2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol](/img/structure/B10906569.png)
![4-(dimethylamino)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B10906575.png)
![2-(4-fluorophenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B10906588.png)
![N'~1~,N'~6~-di[(6E)-bicyclo[3.2.0]hept-3-en-6-ylidene]hexanedihydrazide](/img/structure/B10906595.png)

![N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]-3,4-dimethylbenzohydrazide](/img/structure/B10906611.png)
